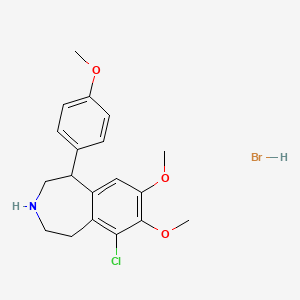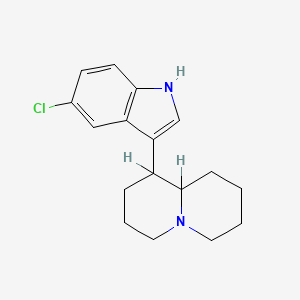
3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is a complex organic compound that features a cyclobutene ring, a dione functional group, and various substituents including a methylamino group and a piperidinylmethyl-pyridinyl-oxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- typically involves multiple steps:
Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dione Functional Group: Oxidation reactions are commonly used to introduce the dione functionality.
Substitution Reactions: The various substituents are introduced through nucleophilic substitution reactions, often under specific conditions to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring and the dione functional group.
Reduction: Reduction reactions can be used to modify the dione group to other functional groups such as alcohols or ketones.
Substitution: The various substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the substituents.
類似化合物との比較
Similar Compounds
Cyclobutene Derivatives: Compounds with similar cyclobutene rings and dione functionalities.
Pyridinyl-oxy Compounds: Compounds with similar pyridinyl-oxy groups.
Piperidinylmethyl Derivatives: Compounds with similar piperidinylmethyl substituents.
Uniqueness
The uniqueness of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- lies in its combination of functional groups and the specific stereochemistry, which may confer unique chemical and biological properties.
特性
CAS番号 |
103922-34-5 |
|---|---|
分子式 |
C20H26N4O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
3-(methylamino)-4-[[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C20H26N4O3/c1-21-17-18(20(26)19(17)25)23-8-3-6-12-27-16-13-15(7-9-22-16)14-24-10-4-2-5-11-24/h3,6-7,9,13,21,23H,2,4-5,8,10-12,14H2,1H3/b6-3+ |
InChIキー |
MFYXFHKFCSAAQL-ZZXKWVIFSA-N |
異性体SMILES |
CNC1=C(C(=O)C1=O)NC/C=C/COC2=NC=CC(=C2)CN3CCCCC3 |
正規SMILES |
CNC1=C(C(=O)C1=O)NCC=CCOC2=NC=CC(=C2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)


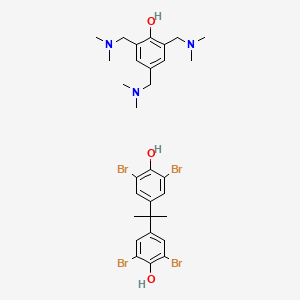

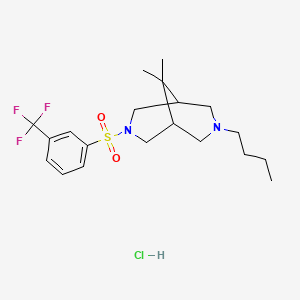
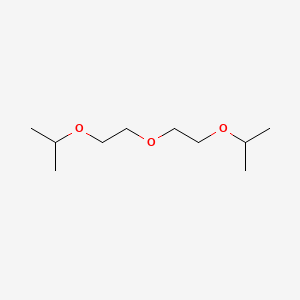

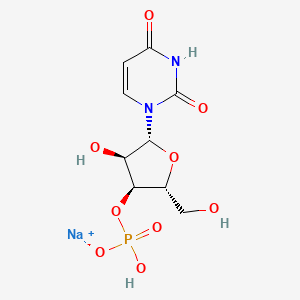
![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
